Benzvalene
CAS No.: 659-85-8
Cat. No.: VC19752655
Molecular Formula: C6H6
Molecular Weight: 78.11 g/mol
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Specification
CAS No. | 659-85-8 |
---|---|
Molecular Formula | C6H6 |
Molecular Weight | 78.11 g/mol |
IUPAC Name | tricyclo[3.1.0.02,6]hex-3-ene |
Standard InChI | InChI=1S/C6H6/c1-2-4-5-3(1)6(4)5/h1-6H |
Standard InChI Key | VMQPMGHYRISRHO-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2C3C1C23 |
Introduction
Structural and Electronic Characteristics of Benzvalene
Benzvalene (C₆H₆) is one of four known valence isomers of benzene, alongside Dewar benzene, prismane, and bicyclopropenyl . Unlike planar benzene, benzvalene adopts a bicyclo[2.1.1]hexene structure featuring two fused cyclopropane rings (Fig. 1). This geometry introduces significant angle strain, with bond angles deviating from the ideal 120° of sp² hybridization. Crystallographic data for BN-benzvalene derivatives reveal key structural metrics:
These values contrast sharply with those of benzene (C–C: 1.40 Å), reflecting reduced π-conjugation and increased σ-character. Density functional theory (DFT) calculations quantify benzvalene’s instability relative to benzene, with an energy difference of 68.1 kcal/mol for the carbon analogue and 49.5 kcal/mol for BN-benzvalene . The reduced resonance stabilization in BN-benzvalene arises from boron’s electron-deficient nature and nitrogen’s lone pair donation.
Synthetic Strategies for Benzvalene Derivatives
Photochemical Synthesis of BN-Benzvalene
Recent advances in flow chemistry enable the scalable production of BN-benzvalene via UV irradiation of 1,2-azaborines. Key optimization parameters include:
Parameter | Optimal Condition | Yield (%) |
---|---|---|
Wavelength | >260 nm | 88 |
Residence time | 50 min | 80 |
Solvent | THF | 88 |
Scale | 0.50 mmol | 80 |
Temperature | RT | 88 |
Notably, shortening the residence time to 10 minutes favors BN-Dewar benzene formation (76% yield), while prolonged irradiation (>50 min) degrades products . The method accommodates diverse C5-aryl substituents, including halogens (-F, -Cl) and electron-donating groups (-OMe), with yields ranging from 56% to 88% .
Traditional Routes to Carbonaceous Benzvalene
Classic syntheses involve:
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Photoisomerization: Irradiating benzene derivatives at 254 nm induces valence isomerization, albeit with low yields (<5%) due to competing pathways .
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Metal-Catalyzed Rearrangements: Nickel complexes facilitate the conversion of norbornadiene to benzvalene at elevated temperatures .
Mechanistic Insights into Benzvalene Formation
Stepwise Photoisomerization Pathway
BN-benzvalene forms via a two-step mechanism distinct from carbonaceous analogues (Scheme 1):
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4π Electrocyclization: Photoexcitation of 1,2-azaborine generates BN-Dewar benzene through disrotatory ring closure .
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Biradical Reorganization: Subsequent UV exposure cleaves the B–C₃ bond, forming a C₄-centered radical that undergoes 1,2-boron migration. Radical recombination at C₃ and C₅ yields the final benzvalene structure .
Deuterium labeling studies confirm this pathway: C₃-deuterated azaborines produce benzvalene with deuterium at the bridgehead position, while C₆-labeled substrates retain deuterium at the original site .
Contrast with Other Hetero-Benzvalenes
Unlike phospha- and sila-benzvalenes, which form via concerted -sigmatropic shifts , BN-benzvalene’s boron-specific mechanism highlights the influence of atomic electronegativity on reaction pathways.
Spectroscopic Signatures and Stability
NMR Characterization
BN-benzvalene exhibits distinct ¹H NMR features:
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Diastereotopic methyl groups: Two signals at δ 0.96–1.00 ppm (TBS groups)
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Restricted B–Mes rotation: Sharp mesityl o-methyl signals at δ 2.01–2.05 ppm vs. broadened peaks in BN-Dewar isomers
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Upfield-shifted arene protons: Ha (δ 2.97 ppm), Hb (δ 2.94 ppm), Hc (δ 3.09 ppm)
Thermal and Kinetic Stability
Chemical Reactivity and Applications
Ring-Opening Reactions
BN-benzvalene undergoes photochemically accelerated nucleophilic attacks:
Gas-Phase Ion Chemistry
The benzvalene radical cation (m/z 78) exhibits unique reactivity compared to ionized benzene:
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Butadiene cycloaddition: Rate constant (k) = 5.6 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ vs. 1.2 × 10⁻¹⁰ for benzene
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Collision-induced dissociation: Predominant loss of C₂H₂ versus C₃H₃ in benzene ions
Computational Modeling of Benzvalene Systems
DFT calculations (B3LYP/6-311G**) provide critical insights:
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BN-Benzvalene asymmetry: Structural distortion arises from B–N bond polarization (N: -0.72 e; B: +0.68 e)
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Transition states: 1,2-boron migration has a barrier of 18.3 kcal/mol, lower than analogous silicon shifts
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Aromaticity indices: NICS(1) = +3.2 ppm (BN-benzvalene) vs. -10.1 ppm (benzene), confirming non-aromaticity
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